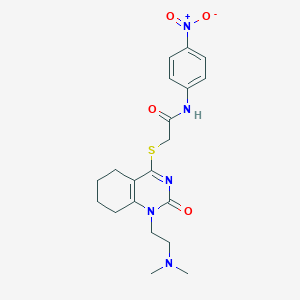
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a quinazolinone core, which has been associated with various biological activities, particularly in the realm of cancer research and kinase inhibition.
Chemical Structure
The molecular formula of this compound is C20H25N5O4S, with a molecular weight of approximately 431.51 g/mol. The structure features several functional groups that contribute to its biological properties:
| Functional Group | Description |
|---|---|
| Quinazolinone Core | A bicyclic structure known for its biological activity, particularly as kinase inhibitors. |
| Thioether Linkage | May participate in nucleophilic substitution reactions. |
| Dimethylamino Group | Enhances interaction with biological targets. |
| Nitrophenyl Substitution | Potentially increases lipophilicity and bioavailability. |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Kinase Inhibition : The quinazolinone core is prevalent in many kinase inhibitors, suggesting that this compound may also have inhibitory effects on specific kinases involved in cancer progression.
- Antitumor Properties : Quinazolinone derivatives have been shown to possess significant antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on MMP Inhibition : A related compound was evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. The results indicated significant inhibition of MMP activity, leading to reduced cell migration in vitro .
- Cytotoxicity Analysis : In a cytotoxicity assay using COS-1 cells, compounds similar to this one demonstrated minimal cytotoxic effects at concentrations up to 50 μM, suggesting a favorable safety profile for further development .
- Angiogenesis Inhibition : In vivo studies using the chick chorioallantoic membrane (CAM) model showed that certain derivatives significantly reduced angiogenesis in tumor cells, highlighting their potential as anti-cancer agents .
The synthesis of this compound involves multiple steps to ensure the correct formation of the quinazolinone core and the incorporation of various functional groups. The proposed mechanism of action may involve:
- Interaction with specific kinases or MMPs.
- Induction of apoptosis through signaling pathways influenced by the compound's structural features.
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-23(2)11-12-24-17-6-4-3-5-16(17)19(22-20(24)27)30-13-18(26)21-14-7-9-15(10-8-14)25(28)29/h7-10H,3-6,11-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKUEDBDCHWRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














